1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties
Research has indicated the potential anti-inflammatory properties of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit. Studies have shown that these compounds, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, can exhibit potency comparable to Ibuprofen in rat paw edema assays, suggesting their relevance in anti-inflammatory applications (Vazquez et al., 1996). Further synthesis and evaluation of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers have also been explored to understand their anti-inflammatory properties (Vazquez et al., 1997).
Antimicrobial Activity
Compounds related to 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that some of these compounds exhibit significant antimicrobial activities, indicating their potential use in treating infections (Holla et al., 2005); (Arustamyan et al., 2019).
Anticancer Potential
Research into the synthesis and evaluation of 1,2,4-triazole derivatives has shown that some compounds in this category may have anticancer properties. This finding opens possibilities for the development of new cancer treatments (Bekircan et al., 2008).
Anticonvulsant Activity
The anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid has been studied, suggesting potential applications in managing convulsions and related disorders (Arustamyan et al., 2019).
Drug Development and Synthesis
Research has explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This work is significant in the field of drug development, particularly in the creation of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-9-12(13(17)18)14-15-16(9)8-3-4-10-11(7-8)20-6-5-19-10/h3-4,7H,2,5-6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRUVZOJMEZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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